![molecular formula C21H18N2O6 B2687159 Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate CAS No. 1358309-45-1](/img/structure/B2687159.png)
Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoline derivative with a methyl carboxylate group at the 2-position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino-2-oxoethoxy group at the 4-position . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The overall geometry of similar molecules is often largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings . The exact geometry would need to be confirmed by X-ray crystallography or computational methods .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups present. The carboxylate group could potentially undergo reactions with nucleophiles, and the ether and amine groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Quinoline derivatives have been extensively explored for their synthesis and potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the interest in developing potent cytotoxins against various cancer cell lines, showcasing the potential of quinoline compounds in cancer research (Deady et al., 2003).
Optical and Material Science Applications
In the field of materials science, quinoline derivatives have been investigated for their optical properties and potential applications in photodiodes. A study on pyrimidine fused quinolone carboxylate moiety explored its suitability for photodiode applications, highlighting the relevance of quinoline derivatives in developing organic electronic devices (Elkanzi et al., 2020).
Chemical Synthesis and Methodology Development
The development of new synthetic routes and methodologies is a significant aspect of research involving quinoline derivatives. Research has been conducted on novel synthesis approaches for functionalized dihydroimidazo[2,1-a]isoquinolines and quinolines, indicating the chemical versatility and potential for diverse applications of quinoline-based compounds (Arab-Salmanabadi et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-26-21(25)16-11-18(14-4-2-3-5-15(14)23-16)29-12-20(24)22-13-6-7-17-19(10-13)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOAGTLWQUYMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
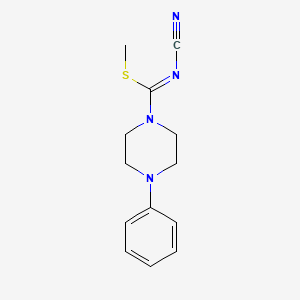
![1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2687077.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2687078.png)
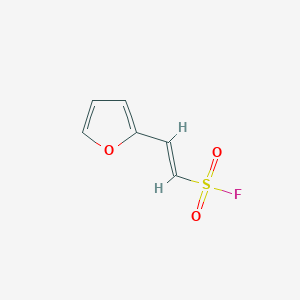
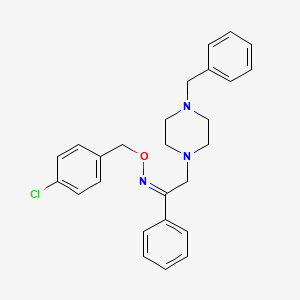

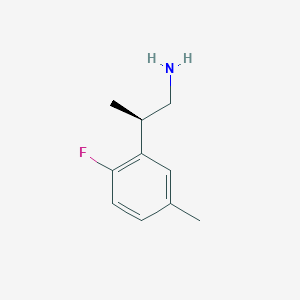
![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)

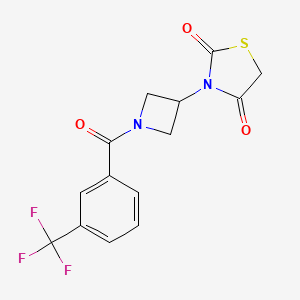
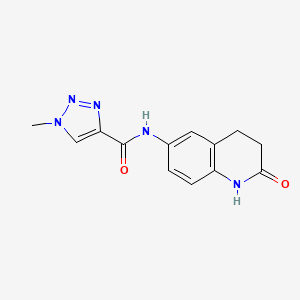
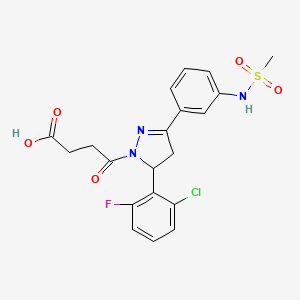
![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)
![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)
